5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
説明
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature precisely describes the structural features of the molecule, indicating the presence of a bromine atom at position 5 and a chlorine atom at position 4 of the pyrrolo[2,3-d]pyrimidine ring system. The "7H" designation specifies the position of the hydrogen atom on the nitrogen atom within the pyrrole ring, indicating the tautomeric form of the molecule.
The structural formula reveals a bicyclic heterocyclic system composed of a pyrrole ring fused to a pyrimidine ring. The pyrrolo[2,3-d]pyrimidine core structure contains three nitrogen atoms distributed across the two rings, with the pyrimidine portion contributing two nitrogen atoms and the pyrrole ring contributing one nitrogen atom. The compound's structure can be represented by multiple notation systems, including the Simplified Molecular-Input Line-Entry System format as "C1=C(C2=C(N1)N=CN=C2Cl)Br" and alternative representations such as "ClC1=C2C(Br)=CNC2=NC=N1".
The International Chemical Identifier for this compound provides a standardized representation: "InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)". The corresponding International Chemical Identifier Key, which serves as a fixed-length hash of the International Chemical Identifier, is documented as "OXLMTRZWMHIZBY-UHFFFAOYSA-N". These standardized identifiers facilitate unambiguous chemical communication and database searching across different chemical information systems.
特性
IUPAC Name |
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMTRZWMHIZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418939 | |
| Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-95-5 | |
| Record name | 22276-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Direct Bromination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The most widely employed method involves regioselective bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS). Key variations include:
Microwave-Assisted Bromination in Chloroform
A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g, 0.02 mol) in chloroform reacts with NBS (3.5 g, 0.02 mol) under microwave irradiation at 100°C for 10 minutes. This method achieves a 99% yield with high purity (HPLC >99%). Microwave conditions enhance reaction kinetics, reducing side product formation.
Room-Temperature Bromination in Dichloromethane
In a scaled protocol, NBS (13.55 g, 76 mmol) is added to 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine (12.15 g, 72.5 mmol) in dichloromethane (DCM) at 20°C. After overnight stirring, the product is isolated via filtration, yielding 93% . This method is preferred for its simplicity and compatibility with moisture-sensitive intermediates.
Table 1: Comparison of Bromination Methods
| Condition | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Microwave irradiation | Chloroform | 100°C | 10 min | 99% | >99% HPLC |
| Room temperature | Dichloromethane | 20°C | 12 h | 93% | >98% HPLC |
Multi-Step Synthesis from 1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene
A patent-pending route (CN110386936B) outlines a one-pot, two-stage process:
Addition-Condensation Cyclization
1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene (17.8 g, 0.1 mol) reacts with formamidine acetate (13.5 g, 0.13 mol) and sodium methoxide (25.1 g, 0.13 mol) in methanol at 35–40°C for 4 hours.
Elimination Reaction
The intermediate is treated with additional sodium methoxide (21.5 g, 0.11 mol) at 65–70°C for 4 hours, yielding 90.2% 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is subsequently brominated. This method emphasizes cost efficiency and avoids hazardous reagents like phosphorus oxychloride.
Four-Step Industrial Synthesis
A patented method (US10738058B2) prioritizes scalability and waste reduction:
- Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane (molar ratio 1.5–10:1) to form ethyl 2-cyano-4,4-diethoxybutanoate.
- Cyclization : Treatment with formamidine hydrochloride in ethanol yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Chlorination : Phosphorus oxychloride converts the hydroxyl group to chloride.
- Bromination : NBS introduces bromine at position 5.
The process achieves >99.5% HPLC purity without chromatographic purification, making it suitable for ton-scale production.
Copper-Catalyzed Cross-Coupling
A green chemistry approach utilizes a Cu(I) catalyst to couple 5-bromo-2,4-dichloropyrimidine with terminal alkynes. While yields are unspecified, this method reduces heavy metal waste and enables functional group diversification.
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics Across Methods
Critical Considerations
- Regioselectivity : Bromination at position 5 is favored due to electron-deficient pyrimidine ring directing electrophilic substitution.
- Purification : Industrial methods avoid column chromatography by leveraging crystallization in methanol-water systems.
- Safety : NBS handling requires inert atmospheres to prevent exothermic decomposition.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Suzuki Coupling: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyrimidines can be obtained.
Coupling Products: Aryl or alkyl-substituted pyrrolopyrimidines are the major products of Suzuki coupling reactions.
科学的研究の応用
Pharmaceutical Applications
Anticancer Activity
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been identified as a promising compound in cancer therapy due to its ability to inhibit specific kinases involved in cell proliferation and survival. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of key regulatory proteins .
Mechanism of Action
The compound primarily functions by binding to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts essential signaling pathways, which is particularly relevant for treating cancers where kinase activity is dysregulated.
Case Study: Selective Kinase Inhibition
A notable study demonstrated that this compound acts as a selective inhibitor of DOT1L (Disruptor Of Telomeric silencing 1-like), an enzyme implicated in certain leukemias. The introduction of bromine at the 5-position enhanced the compound's potency, yielding an IC50 value significantly lower than its analogs .
Material Science Applications
Polymer Synthesis
This compound serves as a building block for synthesizing advanced polymers with enhanced properties such as strength and chemical resistance. Its unique structural characteristics allow for modifications that lead to the development of new materials suitable for various industrial applications, including electronics and packaging .
Dyes and Pigments
this compound can also be utilized in the production of organic compounds such as dyes and pigments. Its ability to undergo chemical modifications makes it an attractive candidate for creating colorants with specific properties tailored for different applications .
Agricultural Applications
Agrochemicals
In agriculture, this compound is being explored as a precursor for synthesizing innovative pesticides and fertilizers. These agrochemicals aim to enhance crop yields while minimizing environmental impact by reducing the reliance on harmful substances .
作用機序
The biological activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is primarily due to its ability to inhibit specific enzymes, such as kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to halt the growth of cancer cells .
類似化合物との比較
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: While these compounds share a similar core structure, the presence and position of substituents like bromine and chlorine significantly influence their reactivity and biological activity. For instance, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits unique reactivity patterns in substitution and coupling reactions due to the combined electronic effects of both halogens. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
生物活性
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 246.49 g/mol. The presence of bromine and chlorine atoms at specific positions on the pyrrolopyrimidine core significantly influences its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and nucleic acids.
1. Enzyme Inhibition
The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways. For instance, it binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target substrates. This inhibition can disrupt cellular signaling and lead to apoptosis in cancer cells .
2. Interaction with Nucleic Acids
This compound can bind to DNA and RNA, potentially interfering with their synthesis and function. This property is particularly relevant in the context of cancer therapy, where targeting nucleic acid synthesis can impede tumor growth.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Anticancer Activity
In a study examining its anticancer properties, researchers found that treatment with this compound led to significant apoptosis in various cancer cell lines. The compound induced cell cycle arrest by modulating key regulatory proteins involved in cell proliferation .
Study 2: Kinase Inhibition
Another study focused on the compound's role as a selective inhibitor of DOT1L (Disruptor Of Telomeric silencing 1-like), an enzyme implicated in certain types of leukemia. The introduction of bromine at the 5-position improved the compound's potency against DOT1L, showcasing an IC50 value significantly lower than that of its analogs .
Cellular Effects
The effects observed in cellular studies are dose-dependent. Lower concentrations may exhibit therapeutic effects such as reduced tumor growth, while higher concentrations can lead to cytotoxicity.
Metabolic Pathways
The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic products may retain some biological activity and contribute to the overall efficacy of the compound .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.85 | Lacks chlorine substituent; methyl group at position 7 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.80 | Lacks bromination; simpler structure |
| 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine | 0.81 | Similar core structure but different substituents |
This table illustrates how variations in substituents on the pyrrolopyrimidine core can lead to significant differences in biological activity and potential applications.
Q & A
Q. What are the established synthetic routes for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
The compound is typically synthesized via halogenation and alkylation. A common method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP). Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) . Alternative routes include cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate followed by chlorination and bromination steps .
Q. How is the compound characterized to confirm purity and structure?
Researchers use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For purity, techniques like HPLC or elemental analysis are employed, especially when commercial sources do not provide analytical data .
Q. What is the role of this compound in kinase inhibition studies?
The compound acts as a core scaffold for kinase inhibitors due to its ability to bind ATP pockets of enzymes like EGFR, VEGFR2, and CDK2. The bromine and chlorine substituents enhance electrophilicity, facilitating interactions with catalytic lysine residues in kinase active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated pyrrolopyrimidines?
Yield optimization involves tuning reaction conditions:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during halogenation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .
- Catalyst use : Tetrabutylammonium fluoride (TBAF) aids in cyclization steps for fused-ring systems . Method A (NaH/MeI in DMF) achieves 88% yield, while Method B (NBS in DCM) yields 76%, highlighting solvent and reagent impacts .
Q. How do substituent variations (e.g., ethyl vs. methyl groups) affect kinase selectivity?
Substituents at the 5- and 7-positions modulate steric and electronic interactions. For example:
- Ethyl groups increase hydrophobic interactions with kinase pockets, enhancing selectivity for CDK2 over EGFR .
- Methyl groups improve metabolic stability but may reduce binding affinity . Comparative studies using analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives) are critical for structure-activity relationship (SAR) analysis .
Q. What strategies resolve solubility challenges during biological assays?
Q. How can analogs be designed to improve selectivity for specific kinases?
- Positional isomerism : Modifying the bromine position (e.g., 5-bromo vs. 6-bromo) alters steric hindrance in kinase pockets .
- Functional group addition : Introducing amino or morpholino groups at the 4-position enhances hydrogen bonding with conserved residues (e.g., DFG motif) . Computational docking (e.g., using PISTACHIO or REAXYS databases) predicts binding modes before synthesis .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
